2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

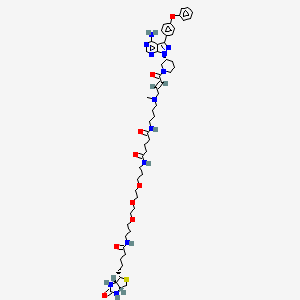

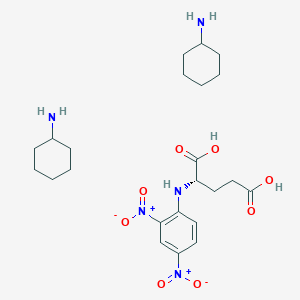

2-Deoxy-α-D-ribose 1-phosphate is a key intermediate in nucleoside metabolism and an important starting compound for the enzymatic synthesis of various modified nucleosides . It is the alpha-anomer of 2-deoxy-D-ribofuranose 1-phosphate . The molecular formula is C5H11O7P · 2C6H13N and the molecular weight is 412.46 .

Synthesis Analysis

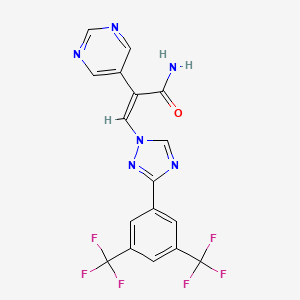

The synthesis of 2-Deoxy-α-D-ribose 1-phosphate involves near-irreversible enzymatic phosphorolysis of readily prepared hydroiodide salts of 7-methylguanosine and 7-methyl-2’-deoxyguanosine, respectively, in the presence of purine nucleoside phosphorylase . It is obtained in near quantitative yields (by HPLC analysis) and 74%-94% yields after their isolation and purification .Molecular Structure Analysis

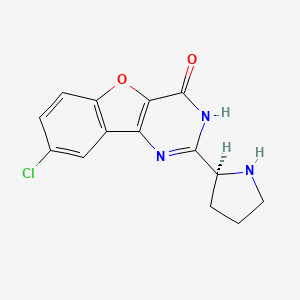

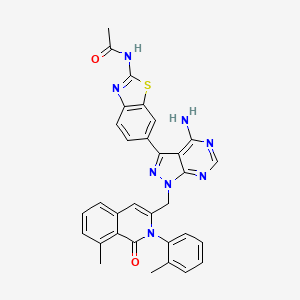

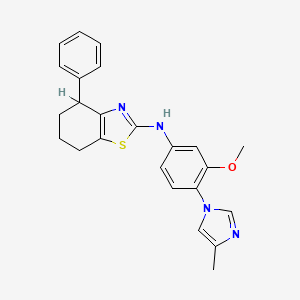

The molecular structure of 2-Deoxy-α-D-ribose 1-phosphate is represented by the SMILES string NC1CCCCC1.NC2CCCCC2.OC [C@H]3O [C@@H] (C [C@@H]3O)OP (O) (O)=O . The InChI representation is InChI=1S/2C6H13N.C5H11O7P/c27-6-4-2-1-3-5-6;6-2-4-3 (7)1-5 (11-4)12-13 (8,9)10/h26H,1-5,7H2;3-7H,1-2H2, (H2,8,9,10)/t;;3-,4+,5+/m…0/s1 .Chemical Reactions Analysis

The synthesis of 2-Deoxy-α-D-ribose 1-phosphate features a key crystallization-induced asymmetric transformation (AT) to generate a desired alpha-anomer in 99% yield at a 98.8:1.2 ratio of alpha/beta .Physical And Chemical Properties Analysis

2-Deoxy-α-D-ribose 1-phosphate is a white powder that is soluble in water at 50 g/L at 20 °C . It is stable under glycosylation reaction conditions up to 60°C over a wide pH range .Aplicaciones Científicas De Investigación

Pyrimidine Metabolism Research

2-Deoxyribose 1-phosphate (2dR1P) can be used in pyrimidine metabolism research to identify and characterize thymidine phosphorylase(s)/platelet-derived endothelial cell growth factor(s) (PD-ECGF)/gliostatin(s) . This compound plays a crucial role in the study of these enzymes and growth factors, which are essential for the metabolism of pyrimidine nucleotides.

Angiogenesis Research

2-Deoxyribose 1-phosphate may be used to study processes such as angiogenesis in tumor cells at the level of thymidine phosphorylase activity . Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of tumors. Understanding how this compound interacts with thymidine phosphorylase could provide valuable insights into potential cancer treatments.

Organic Synthesis of 2′-Deoxynucleosides

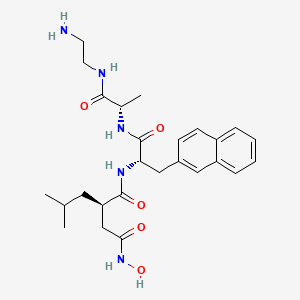

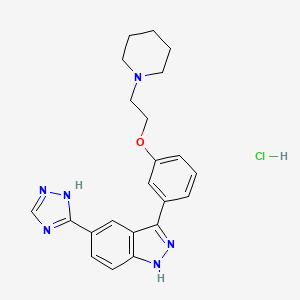

2-Deoxy-α-D-ribose 1-phosphate (dR-1-P) is used in the organic synthesis of 2′-deoxynucleosides such as cladribine . Cladribine is a medication used to treat several types of cancer and multiple sclerosis. The ability to synthesize this and other similar compounds is crucial for the development and production of these therapeutic drugs.

Biochemical Research

This compound is classified under Carbohydrates for Biochemical Research . It can be used in a variety of biochemical research applications, including the study of carbohydrate metabolism and the role of carbohydrates in biological systems.

Enzyme Activity Research

2-Deoxyribose 1-phosphate can be used to study enzyme activity, particularly enzymes involved in nucleotide metabolism . This includes enzymes like thymidine phosphorylase, which is involved in the salvage pathway of pyrimidine nucleotide biosynthesis.

Drug Development

Given its role in the synthesis of 2′-deoxynucleosides and its involvement in various biological processes, this compound could potentially be used in drug development . By understanding its interactions with various enzymes and its role in biological systems, researchers could potentially develop new therapeutic agents.

Mecanismo De Acción

Target of Action

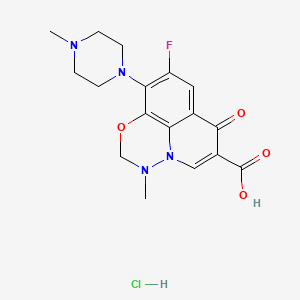

The primary target of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt is thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of pyrimidines .

Mode of Action

The compound interacts with thymidine phosphorylase, influencing its activity

Biochemical Pathways

The compound is involved in the pyrimidine metabolism pathway . By interacting with thymidine phosphorylase, it can affect the breakdown and synthesis of pyrimidines . The downstream effects of these changes on cellular processes are complex and depend on the specific cellular context.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The compound’s action on thymidine phosphorylase can influence processes such as angiogenesis in tumor cells . It is also used in the organic synthesis of 2′-deoxynucleosides such as cladribine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt. For instance, its stability may be affected by temperature, as it is recommended to be stored at −20°C . The compound’s action and efficacy can also be influenced by the specific biological environment in which it is used, including the presence of other molecules and the pH of the environment.

Direcciones Futuras

The future directions for the use of 2-Deoxy-α-D-ribose 1-phosphate could involve its use in the organic synthesis of 2′-deoxynucleosides such as cladribine . It could also be used in research to identify and characterize thymidine phosphorylase(s)/platelet-derived endothelial cell growth factor(s) (PD-ECGF)/gliostatin(s) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT involves the protection of the hydroxyl group on the ribose ring, followed by phosphorylation and quaternization of the resulting phosphate group with monocyclohexyl-ammonium chloride.", "Starting Materials": [ "2-deoxy-D-ribose", "Phosphorus oxychloride", "Triethylamine", "Cyclohexylamine", "Hexane", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Protection of the hydroxyl group on the ribose ring using triethylamine and methanol", "Phosphorylation of the protected ribose using phosphorus oxychloride and triethylamine", "Deprotection of the ribose using hydrochloric acid and sodium bicarbonate", "Quaternization of the resulting phosphate group with monocyclohexyl-ammonium chloride in diethyl ether and hexane" ] } | |

Número CAS |

102783-28-8 |

Nombre del producto |

2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT |

Fórmula molecular |

C17H37N2O7P |

Peso molecular |

412.46 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.